![molecular formula C18H23N3O4S B2795792 3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2379975-43-4](/img/structure/B2795792.png)
3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as MP-10 and has been found to have a unique mechanism of action that makes it a promising candidate for further study. In
Mécanisme D'action
MP-10 acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have a range of effects on the brain and body. MP-10 has also been found to have some affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MP-10 are complex and depend on a range of factors, including the dose, route of administration, and individual differences in metabolism. In general, MP-10 has been found to increase dopamine levels in the brain, leading to a range of effects on mood, cognition, and behavior. MP-10 has also been found to have anti-inflammatory properties, although the mechanism of action for this effect is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, there are also some limitations to its use, including its potential for abuse and the need for careful dosing and administration to avoid adverse effects.
Orientations Futures
There are several future directions for research on MP-10, including further studies of its mechanism of action, its effects on different neurotransmitter systems, and its potential use in the treatment of various diseases. Additionally, more research is needed to understand the long-term effects of MP-10 use and its potential for abuse. Overall, MP-10 is a promising compound for further study, with potential applications in a range of scientific fields.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the formation of a sulfonyl chloride intermediate, which is then reacted with piperidine to produce a sulfonylpiperidine intermediate. This intermediate is then reacted with 6-methylpyridazine to form the final product. The yield of MP-10 can be improved by optimizing the reaction conditions and using high-quality starting materials.
Applications De Recherche Scientifique
MP-10 has been found to have a range of potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential use as a treatment for addiction and depression. MP-10 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
3-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-6-7-18(20-19-14)25-13-15-8-10-21(11-9-15)26(22,23)17-5-3-4-16(12-17)24-2/h3-7,12,15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAIPNUHBHHJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

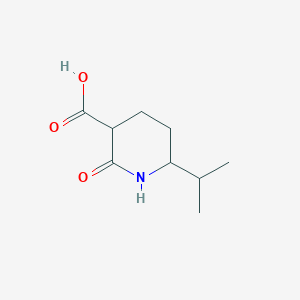
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
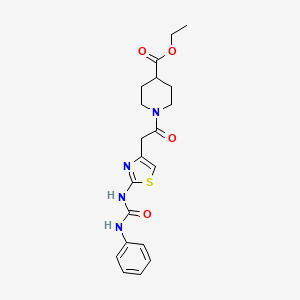
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
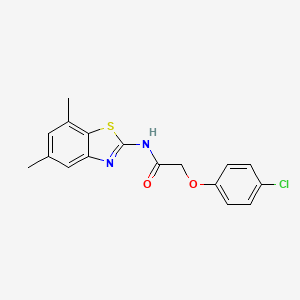
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
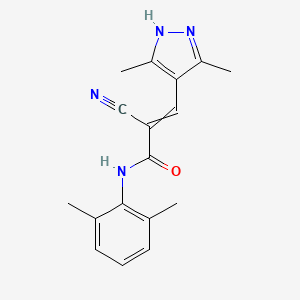
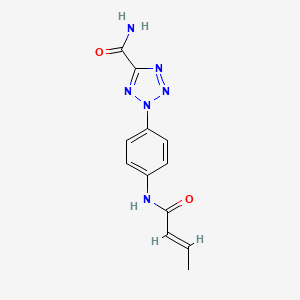
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)